REACTION_CXSMILES
|
[NH2:1][C:2]1[N:7]=[C:6]([NH2:8])[CH:5]=[C:4]([OH:9])[N:3]=1.Cl[CH2:11][CH:12]=O.C([O-])(=O)C.[Na+].CN(C=O)C>O>[NH2:1][C:2]1[NH:3][C:4](=[O:9])[C:5]2[CH:12]=[CH:11][NH:8][C:6]=2[N:7]=1 |f:2.3|
|
Name
|
|
Quantity
|
300 g
|
Type
|
reactant
|
Smiles
|
NC1=NC(=CC(=N1)N)O
|
Name
|
|
Quantity
|
303 mL
|
Type
|
reactant
|
Smiles
|
ClCC=O
|
Name
|
|
Quantity
|
195 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
2.5 L
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
360 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred mechanically at rt for 2 days
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The resulting solid was collected by filtration
|
Type
|
WASH
|
Details
|
washed with water (50 mL×3)
|
Type
|
CONCENTRATION
|
Details
|
The mother liquor was concentrated
|
Type
|
CUSTOM
|
Details
|
to give additional material which
|
Type
|
WASH
|
Details
|
was washed with water (50 mL×3)
|
Type
|
CUSTOM
|
Details
|
The combined solid materials were recrystallized from MeOH
|
Reaction Time |
2 d |
Name
|
|
Type
|
product
|
Smiles
|
NC=1NC(C2=C(N1)NC=C2)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 186 g | |
YIELD: PERCENTYIELD | 52% | |
YIELD: CALCULATEDPERCENTYIELD | 52.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |